molecular formula C20H40CaN2O8+2 B1171861 Calcium pangamate CAS No. 11041-98-8

Calcium pangamate

Cat. No.: B1171861
CAS No.: 11041-98-8
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium pangamate, also known as the calcium salt of pangamic acid, is a compound that has been studied for its potential health benefits. It is sometimes referred to as vitamin B15, although it is not officially recognized as a vitamin. This compound is an ester of gluconic acid and dimethylglycine, and it is known for its potential to enhance oxidative metabolism in cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium pangamate can be synthesized through the esterification of gluconic acid or its lactone with dimethylglycine hydrochloride in an aqueous medium. The reaction is typically carried out in the presence of hydrogen chloride or sulfuric acid at temperatures ranging from 30°C to 70°C. The esterification product is then concentrated and neutralized with calcium carbonate to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process. The esterification product is first concentrated and then neutralized with an aqueous suspension of calcium carbonate to a pH of 6.0-6.5. The precipitate of calcium sulfate is filtered off, and the filtrate is freed from sulfate ions by adding barium chloride. The resulting this compound solution is then dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium pangamate undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. The esterification process involves the formation of an ester bond between gluconic acid and dimethylglycine. Hydrolysis of this compound can lead to the breakdown of the ester bond, resulting in the formation of gluconic acid and dimethylglycine .

Common Reagents and Conditions

    Esterification: Gluconic acid, dimethylglycine hydrochloride, hydrogen chloride or sulfuric acid, calcium carbonate.

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Scientific Research Applications

Calcium pangamate has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:

Mechanism of Action

The mechanism of action of calcium pangamate involves its ability to enhance oxidative metabolism in cells and tissues. It is believed to promote the utilization of oxygen and improve the efficiency of cellular respiration. This compound may also act as a detoxicant by promoting lipid metabolism and reducing the accumulation of harmful substances in the body .

Comparison with Similar Compounds

Calcium pangamate is often compared to other compounds such as dimethylglycine and pangamic acid. While all three compounds share similar chemical structures, this compound is unique in its ability to enhance oxidative metabolism and improve cellular function. Dimethylglycine, on the other hand, is primarily known for its role in the transmethylation process and its potential to improve immune function .

Similar Compounds

Properties

IUPAC Name

calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLAOERSRUNGEF-JQVJEGKNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20310-61-6
Record name Calcium pangamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pangamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALCIUM PANGAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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